molecular formula C22H25N3O6 B2477061 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941961-53-1

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2477061
CAS No.: 941961-53-1
M. Wt: 427.457
InChI Key: LDUGFBUKZGLDKP-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

The compound 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide contains a 3,4,5-trimethoxyphenyl (TMP) group . This moiety is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound can potentially inhibit cell division and exhibit anti-cancer effects .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , disrupting the formation of the mitotic spindle necessary for cell division . Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins involved in cell growth and survival, thereby exerting anti-cancer effects .

Result of Action

The compound’s action on its targets and the subsequent disruption of biochemical pathways can lead to the inhibition of cell division and growth, primarily in cancer cells . This can result in the reduction of tumor size and potentially the inhibition of metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Attachment of the Benzamide Moiety: : The benzamide moiety can be introduced through the reaction of the oxadiazole intermediate with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine (TEA) or pyridine.

  • Introduction of Ethoxy and Methoxy Groups: : The ethoxy and methoxy groups can be introduced through alkylation reactions using ethyl iodide or methyl iodide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., ethyl iodide, methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

  • Biology: : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the oxadiazole ring and various functional groups contributes to its bioactivity.

  • Medicine: : The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

  • Industry: : It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: : This compound lacks the oxadiazole ring but contains similar methoxy and benzamide groups. It may exhibit different biological activities and chemical properties.

  • 3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: : This compound has a similar structure but with a different substitution pattern on the phenyl ring. The position of the methoxy group can influence its reactivity and bioactivity.

  • 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: : Another structural isomer with the methoxy group in a different position, affecting its chemical and biological properties.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-8-10-16(27-4)11-9-14/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUGFBUKZGLDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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